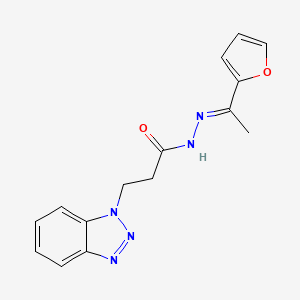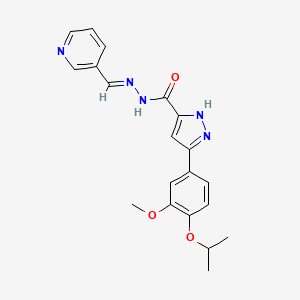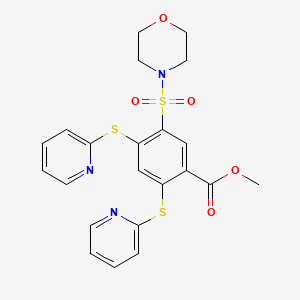![molecular formula C22H16ClN3O2S B11645932 4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B11645932.png)
4-chloro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA is a complex organic compound that belongs to the class of thioureas This compound is characterized by the presence of a chlorobenzoyl group, a methylphenyl group, and a benzoxazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA typically involves the following steps:
Formation of Benzoxazole Derivative: The initial step involves the synthesis of the benzoxazole derivative. This can be achieved by reacting 2-aminophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Methylphenyl Group: The benzoxazole derivative is then reacted with a methylphenyl compound, often through a Friedel-Crafts acylation reaction.
Formation of Thiourea: The final step involves the reaction of the intermediate compound with thiourea in the presence of a suitable catalyst, such as hydrochloric acid, to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling.
Disrupting Cellular Processes: Affecting cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA can be compared with other similar compounds, such as:
1-(4-CHLOROBENZOYL)-3-[2-(4-METHYLPHENYL)-1,3-BENZOXAZOL-5-YL]THIOUREA: Similar structure but with a different position of the methyl group.
1-(4-CHLOROBENZOYL)-3-[2-(3-METHYLPHENYL)-1,3-BENZOXAZOL-6-YL]THIOUREA: Similar structure but with a different position of the benzoxazole group.
Properties
Molecular Formula |
C22H16ClN3O2S |
|---|---|
Molecular Weight |
421.9 g/mol |
IUPAC Name |
4-chloro-N-[[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C22H16ClN3O2S/c1-13-3-2-4-15(11-13)21-25-18-12-17(9-10-19(18)28-21)24-22(29)26-20(27)14-5-7-16(23)8-6-14/h2-12H,1H3,(H2,24,26,27,29) |
InChI Key |
VAEMOUYZENRPCT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[bis(2-methylpropyl)amino]-2-hydroxypropyl}-N-(2-methoxy-5-nitrophenyl)-4-methylbenzenesulfonamide](/img/structure/B11645853.png)
![2-ethoxyethyl {[3-(3,4-dimethoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate](/img/structure/B11645857.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-(benzyloxy)benzamide](/img/structure/B11645866.png)
![2-[2,2-dimethyl-4-(4-methylphenyl)tetrahydro-2H-pyran-4-yl]-N-[(E)-phenylmethylidene]ethanamine](/img/structure/B11645869.png)

![2-methyl-1-(4,4,7,8-tetramethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)propan-1-one](/img/structure/B11645879.png)
![methyl 4-{3-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]-2,5-diphenyl-1H-pyrrol-1-yl}benzoate](/img/structure/B11645881.png)
![ethyl 4-[3-(2,4-dichlorophenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B11645882.png)
![N,2-dimethyl-5-{4-[(4-methylphenyl)amino]phthalazin-1-yl}benzenesulfonamide](/img/structure/B11645885.png)
![(6Z)-6-(4-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-3-ethoxybenzylidene)-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11645890.png)

![(5Z)-5-({5-Bromo-2-[(4-chlorophenyl)methoxy]phenyl}methylidene)-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11645897.png)
![ethyl N-{(2E)-3-(4-bromophenyl)-2-[(phenylcarbonyl)amino]prop-2-enoyl}threoninate](/img/structure/B11645908.png)

